

An In-Depth Technical Guide to 1,8-Bis(diphenylphosphino)octane

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Compound of Interest

Compound Name: 1,8-Bis(diphenylphosphino)octane

Cat. No.: B1339285

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Bis(diphenylphosphino)octane, a bidentate phosphine ligand, plays a significant role in coordination chemistry and catalysis. Its molecular structure, characterized by two diphenylphosphino groups linked by a flexible eight-carbon chain, allows it to coordinate with metal centers to form stable chelate rings. This unique structural feature influences the steric and electronic properties of the resulting metal complexes, making it a valuable ligand in a variety of chemical transformations. This guide provides a comprehensive overview of the molecular structure, synthesis, and key characterization data for **1,8-bis(diphenylphosphino)octane**.

Molecular Structure and Properties

1,8-Bis(diphenylphosphino)octane is a white crystalline solid at room temperature. The long, flexible octyl chain connecting the two phosphorus atoms allows for a range of coordination modes and bite angles when complexed with a metal center.

Property	Value
Chemical Formula	C ₃₂ H ₃₆ P ₂
Molecular Weight	482.58 g/mol
CAS Number	41625-30-3
Melting Point	103-105 °C

Synthesis

A general and effective method for the synthesis of **1,8-bis(diphenylphosphino)octane** involves the reaction of a diphenylphosphine precursor with a dihaloalkane in the presence of a strong base. While a specific peer-reviewed protocol for the octane derivative is not readily available in the provided search results, a general procedure can be adapted from the synthesis of other bis(diphenylphosphino)alkanes.

General Experimental Protocol for the Synthesis of Bis(diphenylphosphino)alkanes

This protocol is based on a general method and should be adapted and optimized for the specific synthesis of the octane derivative.

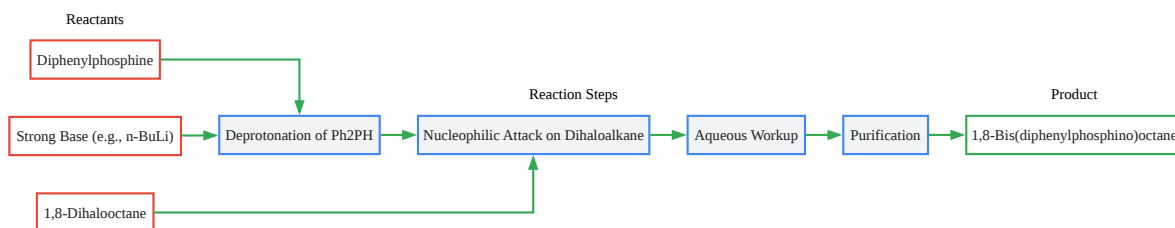
Materials:

- Diphenylphosphine (Ph₂PH)
- 1,8-Dichlorooctane or 1,8-Dibromooctane
- Strong base (e.g., n-butyllithium, sodium hydride)
- Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran (THF), diethyl ether)
- Apparatus for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

- Under an inert atmosphere (e.g., argon or nitrogen), a solution of diphenylphosphine in the chosen anhydrous solvent is prepared in a Schlenk flask.
- The solution is cooled to a low temperature (e.g., -78 °C or 0 °C, depending on the base).
- The strong base is added dropwise to the diphenylphosphine solution to generate the diphenylphosphide anion (Ph_2P^-). The reaction is typically stirred for a period to ensure complete deprotonation.
- A solution of 1,8-dihaloctane in the same anhydrous solvent is then added dropwise to the reaction mixture.
- The reaction is allowed to warm to room temperature and stirred for several hours to overnight to ensure complete reaction.
- The reaction is quenched by the addition of a proton source (e.g., saturated aqueous ammonium chloride solution).
- The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
- The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
- The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure **1,8-bis(diphenylphosphino)octane**.

Logical Workflow for Synthesis:



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Caption: Synthetic pathway for **1,8-bis(diphenylphosphino)octane**.

Spectroscopic Characterization

Detailed spectroscopic data for **1,8-bis(diphenylphosphino)octane** is crucial for its identification and characterization. While specific, citable spectra are not available in the provided search results, the expected NMR signatures can be predicted based on the molecular structure.

Spectroscopic Data	Expected Chemical Shifts (δ , ppm)
^1H NMR	* Phenyl protons (C_6H_5): Multiplet in the range of 7.0-7.5 ppm. * Methylene protons adjacent to P ($-\text{CH}_2-\text{P}$): Multiplet, expected to be downfield from other methylene protons due to the electron-withdrawing effect of the phosphorus atom. * Other methylene protons ($-\text{CH}_2-$): Multiplets in the aliphatic region, typically between 1.2-1.8 ppm.
^{13}C NMR	* Phenyl carbons (C_6H_5): Multiple signals in the aromatic region (120-140 ppm). * Methylene carbons adjacent to P ($-\text{CH}_2-\text{P}$): Signal expected to show coupling to the phosphorus atom. * Other methylene carbons ($-\text{CH}_2-$): Signals in the aliphatic region (20-40 ppm).
^{31}P NMR	* A single resonance is expected for the two equivalent phosphorus atoms. The chemical shift will be in the typical range for tertiary phosphines.

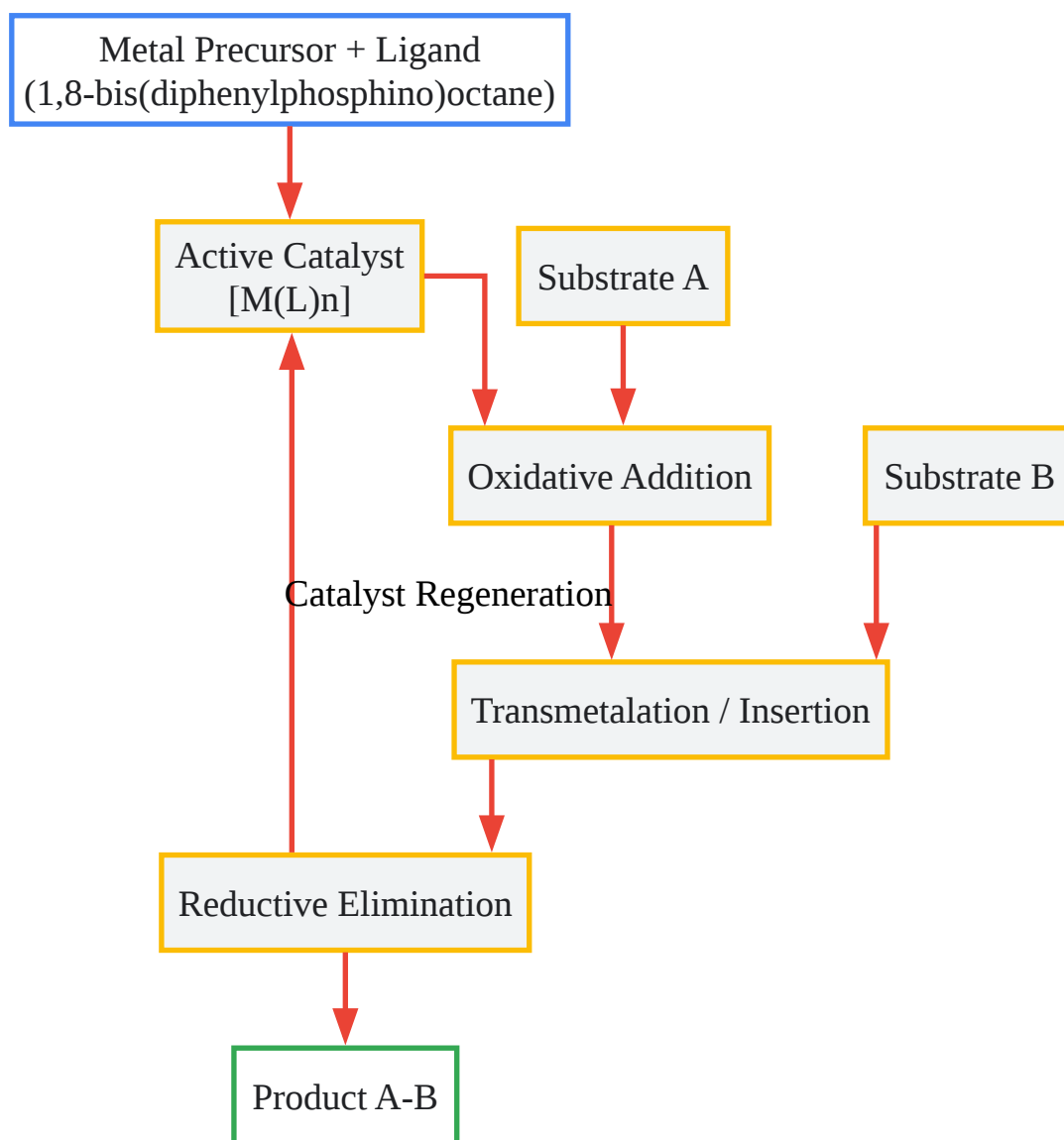
Applications in Research and Development

1,8-Bis(diphenylphosphino)octane is primarily utilized as a chelating ligand in transition metal catalysis. The long, flexible alkyl chain can accommodate a variety of metal centers and influence the geometry and reactivity of the resulting catalyst. Potential applications include:

- Cross-coupling reactions: As a ligand for palladium or nickel catalysts in reactions such as Suzuki, Heck, and Sonogashira couplings.
- Hydrogenation and hydroformylation: In rhodium or iridium-catalyzed reactions for the reduction of unsaturated compounds.
- Polymerization: As a component of catalysts for olefin polymerization.

The flexibility of the octane backbone can lead to the formation of both monomeric and dimeric metal complexes, which can exhibit different catalytic activities.

Signaling Pathway of Catalytic Application:



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Caption: Generalized catalytic cycle involving a phosphine ligand.

Conclusion

1,8-Bis(diphenylphosphino)octane is a versatile bidentate phosphine ligand with a flexible backbone, making it a valuable tool in the development of novel catalysts for a range of organic

transformations. Its synthesis is achievable through established methods, and its characterization relies on standard spectroscopic techniques. Further research into the coordination chemistry and catalytic applications of this ligand is likely to uncover new and efficient synthetic methodologies.

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